molecular formula C15H20O6 B192284 Rosin CAS No. 85026-55-7

Rosin

Cat. No.: B192284
CAS No.: 85026-55-7
M. Wt: 296.31 g/mol
InChI Key: KHPCPRHQVVSZAH-GUNCLKARSA-N
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Description

Rosin, also known as colophony, is a natural resin obtained from pine trees and other conifers. It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. This compound is a solid, semi-transparent substance that varies in color from yellow to black. It is primarily composed of various resin acids, especially abietic acid .

Scientific Research Applications

Rosin has a wide range of applications in scientific research and industry:

    Chemistry: Used as a raw material for synthesizing various chemicals, including surfactants, curing agents, and biocides.

    Biology: this compound derivatives are used in the formulation of biocides and other biological agents.

    Medicine: Used in the production of medications and biomedical applications.

    Industry: Employed in the manufacture of adhesives, coatings, elastomers, and polymers

Safety and Hazards

Rosin can cause eye and respiratory irritation . Repeated exposure can cause asthma . It has been reported to cause allergic skin reactions in susceptible individuals after repeated or prolonged contact .

Future Directions

Rosin is a natural, abundant, cheap, and non-toxic raw material which can be easily modified to obtain numerous useful products . This makes it an excellent subject of innovative research, attracting growing interest in recent years . The most promising directions of this compound-based chemicals development include intermediates, resins, monomers, curing agents, surfactants, medications, and biocides .

Mechanism of Action

Target of Action

Rosin, also known as colophony or SVS3GU8AY8, is a solid form of resin obtained from pines and other plants, mostly conifers . It is primarily used in various commercial and industrial applications, including printing, lead-tin industry, and food production . In the pharmaceutical industry, this compound is used in film forming and coating tablets and enterically administered agents, as well as forming microcapsules and nanoparticles .

Mode of Action

This compound’s mode of action is largely dependent on its chemical transformations such as esterification . For instance, this compound can interact with glycerol to form this compound glyceride . Glycerol, which has three OH groups, allows it to react with an acid group of this compound to form three ester groups and triggers a process of dehydration/release of water molecules . The most common method used to produce esters is the reaction of a carboxylic acid with an alcohol with the release of water .

Biochemical Pathways

It is known that this compound and its derivatives can influence various physiological functions and biochemical pathways . For example, the fundamental electronic transfer processes such as photosynthesis and respiration can generate reactive oxygen and nitrogen species (ROS/RONS) which can be by-products of many physiological functions and biochemical pathways .

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its chemical transformations and the specific application. For instance, in the field of optoelectronics, a new class of natural this compound-derived luminogens with aggregation-induced emission property (AIEgens) have been obtained with good biocompatibility and targeted organelle imaging capability as well as photochromic behavior in the solid state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal and thermochemical properties of this compound can be improved by chemical transformations such as reduction, isomerization, and esterification for its use as biofuel . Moreover, the environmental pollution caused by the production of raw materials for this compound cannot be ignored, and eco-friendly and sustainable development are important requirements for this compound and its derivatives .

Biochemical Analysis

Biochemical Properties

Rosin is a complex mixture of diterpenic acids and is typically used in the formulation of adhesives, coating materials, rubbers, printing inks, among others . Although their transformations have been studied, scarce information on the thermal and thermochemical properties of this compound and this compound-derived products has been reported .

Cellular Effects

This compound derivatives, such as disproportionated this compound and 12-bromodehydroabietic acid, exhibit antimicrobial activity against E. coli and B. subtilis cultures

Molecular Mechanism

It is known that this compound can undergo chemical transformations such as reduction, isomerization, and esterification . These transformations could potentially influence its interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found that this compound can be transformed into fuel components under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosin is typically obtained through the distillation of oleoresin, which is collected from pine trees. The distillation process involves heating the oleoresin to remove the volatile terpene components, leaving behind the solid this compound .

Industrial Production Methods

There are three main types of this compound based on the method of extraction:

Chemical Reactions Analysis

Types of Reactions

Rosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Rosin is unique due to its natural origin, abundance, and versatility. Similar compounds include:

This compound stands out due to its ease of modification and wide range of applications, making it a valuable compound in various fields.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCPRHQVVSZAH-GUNCLKARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904535
Record name (E)-3-phenyl-2-propenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85026-55-7, 8050-09-7
Record name Rosin X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85026-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosin (chemical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-3-phenyl-2-propenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROSIN (CHEMICAL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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